molecular formula C20H14ClN3O2S B11573134 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide

Cat. No.: B11573134
M. Wt: 395.9 g/mol
InChI Key: WRIJNOHCMZOHHO-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a chloropyridine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis by targeting the enzyme DprE1 . The compound may also interact with other enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide is unique due to its combination of a benzothiazole moiety, a methoxyphenyl group, and a chloropyridine carboxamide structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H14ClN3O2S

Molecular Weight

395.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C20H14ClN3O2S/c1-26-16-9-8-12(20-24-14-6-2-3-7-17(14)27-20)11-15(16)23-19(25)13-5-4-10-22-18(13)21/h2-11H,1H3,(H,23,25)

InChI Key

WRIJNOHCMZOHHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

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